Ethyl 5-{[(dimethylamino)methylene]amino}-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate
描述
This compound (CAS: 303997-10-6, molecular formula: C₁₆H₁₅F₃N₂O₆) is a multifunctional isoxazole derivative. Key structural features include:
- 3-position: A 2-ethoxy linker substituted with a 3-(trifluoromethyl)benzoyloxy group, contributing steric bulk and electron-withdrawing properties.
- 4-position: An ethyl carboxylate ester, enhancing solubility and serving as a synthetic handle for further modifications .
Isoxazole derivatives are pharmacologically significant due to their antimicrobial, anti-inflammatory, and enzyme-inhibitory activities . The trifluoromethyl group in this compound enhances metabolic stability and lipophilicity, making it a candidate for drug discovery .
属性
IUPAC Name |
ethyl 5-[(E)-dimethylaminomethylideneamino]-3-[2-[3-(trifluoromethyl)benzoyl]oxyethoxy]-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O6/c1-4-28-18(27)14-15(23-11-25(2)3)31-24-16(14)29-8-9-30-17(26)12-6-5-7-13(10-12)19(20,21)22/h5-7,10-11H,4,8-9H2,1-3H3/b23-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVKZQHTGUPTCC-FOKLQQMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1OCCOC(=O)C2=CC(=CC=C2)C(F)(F)F)N=CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(ON=C1OCCOC(=O)C2=CC(=CC=C2)C(F)(F)F)/N=C/N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Chemical Structure and Properties
Ethyl 5-{[(dimethylamino)methylene]amino}-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate is a complex organic molecule characterized by multiple functional groups that contribute to its biological activity. The presence of the isoxazole ring and the trifluoromethyl group enhances its pharmacological properties.
Key Structural Features
- Isoxazole Ring : Known for its role in various biological activities, including anti-inflammatory and antimicrobial properties.
- Trifluoromethyl Group : Often increases lipophilicity and metabolic stability, potentially enhancing bioactivity.
- Dimethylamino Group : Associated with increased potency in many drug candidates.
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential as an antibiotic agent.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Case Studies and Research Findings
-
Antitumor Studies
- A study demonstrated that derivatives of isoxazole compounds, similar to Ethyl 5-{[(dimethylamino)methylene]amino}-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate, exhibited significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 30 to 55 nM .
- Another investigation highlighted the compound's ability to induce apoptosis in tumor cells via activation of caspase pathways .
- Antimicrobial Efficacy
- Pharmacokinetics
Biological Activity Summary Table
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antitumor | IC50: 30-55 nM | Induces apoptosis; inhibits cell proliferation |
| Antimicrobial | MIC comparable | Disrupts bacterial cell wall synthesis |
| Enzyme Inhibition | Moderate | Inhibits specific metabolic enzymes |
Pharmacokinetic Profile
| Property | Value |
|---|---|
| Oral Bioavailability | 60-70% |
| Half-life | TBD (to be determined) |
| Metabolism | Hepatic (liver metabolism) |
相似化合物的比较
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The table below highlights critical differences between the target compound and its analogs:
Key Observations :
- Lipophilicity : The trifluoromethyl (CF₃) group in the target compound increases hydrophobicity (XLogP3 = 3.3) compared to the chloro analog (XLogP3 = 3.3), despite similar molecular weights. The phenyl-substituted derivative (XLogP3 = 2.8) is less lipophilic .
- Steric Bulk : The 3-(trifluoromethyl)benzoyloxy-ethoxy substituent introduces greater steric hindrance than 4-chlorobenzoyloxy or phenyl groups, which may influence binding to biological targets .
Comparison with Analogs:
Structural and Spectroscopic Analysis
- X-ray Crystallography : Used for Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate to confirm planarity of the isoxazole ring and substituent orientations . The target compound likely exhibits similar ring geometry but with altered torsion angles due to bulkier substituents.
- NMR : ¹H and ¹³C NMR data (e.g., δ ~6.5–8.0 ppm for aromatic protons, δ ~1.3 ppm for ethyl ester) are consistent across analogs, with shifts depending on substituent electronegativity .
- HRMS : Validates molecular ion peaks and purity, critical for confirming synthetic success .
常见问题
Basic: What synthetic methodologies are recommended for preparing this compound, and what critical parameters influence yield?
Answer:
The synthesis of this compound involves multi-step reactions, including nucleophilic substitution, coupling, and esterification. Key steps include:
- Reflux conditions : Optimize solvent choice (e.g., DMSO or ethanol) and reaction time (e.g., 18 hours for cyclization) to ensure complete conversion .
- Purification : Use recrystallization (water-ethanol mixtures) or column chromatography to isolate the product. Monitor purity via TLC or HPLC.
- Critical parameters : Control stoichiometry of reagents (e.g., substituted benzaldehyde derivatives), acid catalysis (glacial acetic acid), and temperature to avoid side reactions like hydrolysis of the trifluoromethylbenzoyl group .
Basic: Which analytical techniques are essential for characterizing its structure and purity?
Answer:
- Single-crystal X-ray diffraction : Resolve molecular conformation and confirm stereochemistry (e.g., isoxazole ring geometry) .
- Spectroscopy : Use and NMR to verify substituent positions (e.g., dimethylamino-methylene and trifluoromethylbenzoyl groups). FT-IR identifies functional groups (C=O, N-H) .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for accurate mass determination) .
Advanced: How can reaction conditions be optimized to improve synthetic yield and scalability?
Answer:
- Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) for coupling steps to enhance solubility of intermediates .
- Catalyst optimization : Evaluate Lewis acids (e.g., ZnCl) or organocatalysts to accelerate imine formation between dimethylamino-methylene and the isoxazole core .
- Scale-up challenges : Address exothermic reactions by gradual reagent addition and implement continuous flow chemistry for safer processing .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Answer:
- Dynamic effects analysis : Investigate tautomerism (e.g., enamine-imine equilibrium) using variable-temperature NMR .
- Computational validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian, ORCA) .
- Crystallographic cross-check : Validate ambiguous assignments via X-ray structure comparison (e.g., bond lengths/angles in the trifluoromethylbenzoyl group) .
Advanced: What computational tools are suitable for modeling its interactions with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., kinases or proteases) .
- MD simulations : Analyze stability of ligand-target complexes in GROMACS or AMBER (focus on trifluoromethyl group hydrophobicity) .
- Electrostatic potential mapping : Visualize charge distribution (UCSF Chimera) to identify hydrogen-bonding sites .
Advanced: What strategies are recommended for assessing its biological activity and mechanism of action?
Answer:
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC values with structural analogs .
- Enzyme inhibition studies : Test activity against COX-2 or acetylcholinesterase via fluorometric assays. Correlate results with substituent effects (e.g., electron-withdrawing trifluoromethyl) .
- Metabolic stability : Use liver microsomes to evaluate CYP450-mediated degradation. Modify the ethoxy linker to enhance half-life .
Advanced: How can stability studies under varying conditions (pH, temperature) be designed?
Answer:
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (HO) conditions. Monitor degradation via HPLC-MS .
- Thermal analysis : Perform TGA/DSC to determine melting points and identify polymorphic transitions .
- Light sensitivity : Store samples in amber vials and assess photodegradation under UV/Vis light .
Advanced: How to design experiments elucidating its mechanism in complex biological systems?
Answer:
- Transcriptomics/proteomics : Use RNA-seq or SILAC to identify differentially expressed genes/proteins in treated cells .
- Kinetic studies : Employ surface plasmon resonance (SPR) to measure binding kinetics with target proteins .
- In vivo models : Test efficacy in zebrafish or murine models, focusing on bioavailability and toxicity profiles .
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